molecular formula C18H22N4O2 B12619017 4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid CAS No. 919496-62-1

4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid

Cat. No.: B12619017
CAS No.: 919496-62-1
M. Wt: 326.4 g/mol
InChI Key: WUKZAHPCGPTMFL-UHFFFAOYSA-N
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Description

4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid is a complex organic compound that features a piperazine ring, a pyridazine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridazine ring, and finally the attachment of the benzoic acid group. The reaction conditions often involve the use of solvents like ethanol or toluene, and catalysts such as potassium carbonate. The mixture is usually heated under reflux conditions to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis and cancer.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

CAS No.

919496-62-1

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[6-(4-propan-2-ylpiperazin-1-yl)pyridazin-3-yl]benzoic acid

InChI

InChI=1S/C18H22N4O2/c1-13(2)21-9-11-22(12-10-21)17-8-7-16(19-20-17)14-3-5-15(6-4-14)18(23)24/h3-8,13H,9-12H2,1-2H3,(H,23,24)

InChI Key

WUKZAHPCGPTMFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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